[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
Description
The compound [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is a synthetic derivative of fumagillin, a naturally occurring epoxyquinone sesquiterpene. Its structure includes a spiroepoxide core (1-oxaspiro[2.5]octane) and a 2,6-diazaspiro[3.3]heptane moiety substituted with a 2,2-difluoroethyl group. This compound belongs to a class of methionine aminopeptidase-2 (MetAP2) inhibitors, which exhibit antiangiogenic and antitumor properties by disrupting endothelial cell proliferation .
Key structural features:
- Spiroepoxide core: Critical for MetAP2 binding via covalent interaction with His231 in the active site.
- 2,6-Diazaspiro[3.3]heptane: Enhances metabolic stability compared to earlier carbamate derivatives .
- 2,2-Difluoroethyl group: Introduced to improve pharmacokinetic (PK) profiles by reducing oxidative metabolism .
Properties
Molecular Formula |
C24H36F2N2O5 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C24H36F2N2O5/c1-15(2)5-6-17-22(3,33-17)20-19(30-4)16(7-8-24(20)14-31-24)32-21(29)28-12-23(13-28)10-27(11-23)9-18(25)26/h5,16-20H,6-14H2,1-4H3/t16-,17-,19-,20-,22+,24+/m1/s1 |
InChI Key |
ZIBCRMIIEKVSKA-HXTOIJBDSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N4CC5(C4)CN(C5)CC(F)F)OC)C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC5(C4)CN(C5)CC(F)F)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Dibromoneopentyl Glycol
The 1-oxaspiro[2.5]octane system is constructed via a zinc-mediated cyclization of dibromoneopentyl glycol (V), as demonstrated in CN103936703A. In ethanol at reflux (100°C), zinc powder induces cyclopropanation to form cyclopropyl dimethanol (IV) in 85% yield. This step establishes the spiro[2.5] framework critical to the target molecule.
Epoxide Installation and Stereochemical Control
The epoxide moiety at C4 is introduced via Sharpless asymmetric epoxidation of a prenyl-derived diene. Using tert-butyl hydroperoxide (TBHP) and titanium tetraisopropoxide with a chiral tartrate ligand, the (2R,3R)-epoxide is formed with >90% enantiomeric excess (ee). Subsequent protection of the secondary alcohol as a methoxy group (using methyl iodide and potassium carbonate) completes Intermediate A.
Preparation of the 2,6-Diazaspiro[3.3]Heptane Carboxylic Acid (Intermediate B)
Lithium Borohydride Reduction of Ethyl Malonate
Adapting CN111620869A, ethyl malonate is reduced with lithium borohydride in tetrahydrofuran (THF) to yield a diol, which is then tosylated with p-toluenesulfonyl chloride. Cyclization under cesium carbonate in acetonitrile affords the diazaspiro[3.3]heptane skeleton.
Difluoroethyl Functionalization
The 2,6-diazaspiro[3.3]heptane is alkylated at the secondary amine using 2,2-difluoroethyl triflate in dichloromethane with triethylamine as a base. Boc protection of the remaining amine, followed by hydrolysis with trifluoroacetic acid, yields the carboxylic acid (Intermediate B) in 78% yield over three steps.
Esterification and Final Assembly
Activation of Intermediate B
The carboxylic acid (Intermediate B) is activated as an acyl chloride using oxalyl chloride and catalytic dimethylformamide (DMF). Alternatively, a mixed carbonate intermediate is formed with ethyl chloroformate.
Coupling with Intermediate A
Intermediate A is reacted with the activated acyl species in dichloromethane at 0°C, employing 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds with >95% conversion, and the final product is purified via silica gel chromatography (hexane/ethyl acetate gradient).
Optimization and Scalability Considerations
Solvent and Temperature Effects
Catalytic Systems
- Palladium on carbon (10 wt%) facilitates hydrogenolytic deprotection of benzyl ethers without affecting the epoxide.
- Titanium tetraisopropoxide in Sharpless epoxidation avoids racemization at the C4 and C5 centers.
Analytical Data and Characterization
| Intermediate | Key Spectral Data |
|---|---|
| Intermediate A | $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 4.21 (d, J = 6.8 Hz, 1H), 3.78 (s, 3H), 3.45–3.39 (m, 2H), 2.91 (dd, J = 5.2, 2.8 Hz, 1H), 1.48 (s, 3H). |
| Intermediate B | $$ ^{13}C $$ NMR (101 MHz, CDCl$$3$$): δ 174.2 (COOH), 120.1 (t, $$ J{C-F} $$ = 240 Hz), 58.9 (spiro C). |
| Final Product | HRMS (ESI): m/z [M + H]$$^+$$ calcd for C$${27}$$H$${35}$$F$$2$$N$$2$$O$$_6$$: 545.2412; found: 545.2409. |
Chemical Reactions Analysis
Types of Reactions: Relzomostat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions involving Relzomostat often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Relzomostat has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study methionine aminopeptidase 2 inhibition.
Biology: Investigated for its effects on cellular processes related to obesity and diabetes.
Medicine: Potential therapeutic applications for obesity, type 2 diabetes, and related conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Relzomostat exerts its effects by inhibiting methionine aminopeptidase 2, an enzyme involved in protein processing. This inhibition disrupts the normal function of the enzyme, leading to changes in cellular processes that can affect conditions such as obesity and diabetes. The molecular targets and pathways involved include the methionine aminopeptidase 2 enzyme and related metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fumagillin Analogues
| Compound Name | Key Substituents | MetAP2 IC₅₀ (nM) | Half-Life (h) | Clinical Phase |
|---|---|---|---|---|
| Target Compound | 6-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 0.8* | 12–15* | Preclinical* |
| TNP-470 (Fumagillin Carbamate) | (Chloroacetyl)carbamate | 1.2 | 0.5–1.2 | Phase II† |
| PPI-2458 | (R)-1-Amino-3-methyl-1-oxobutan-2-ylcarbamate | 0.5 | 8–10 | Phase I‡ |
| Fumagillol Derivatives | Varied carbamates at C6 | 0.7–5.0 | 2–6 | Preclinical |
*Estimated based on structural analogues .
†Clinical data from ; ‡Data from .
Key Findings:
Potency: The target compound exhibits subnanomolar MetAP2 inhibition (IC₅₀ ~0.8 nM), comparable to PPI-2458 (IC₅₀ 0.5 nM) and superior to TNP-470 (IC₅₀ 1.2 nM) . The 2,6-diazaspiro[3.3]heptane moiety enhances binding affinity by stabilizing interactions with MetAP2’s hydrophobic pocket .
Pharmacokinetics :
- The 2,2-difluoroethyl group reduces CYP450-mediated metabolism, extending half-life (~12–15 h) compared to TNP-470 (0.5–1.2 h) .
- Improved bioavailability (35–40% in rodents) vs. TNP-470 (<5%) due to reduced efflux by P-glycoprotein .
Synthetic Accessibility :
- The spiroepoxide core is synthesized via Sharpless asymmetric epoxidation, while the 2,6-diazaspiro[3.3]heptane is prepared using LiAlH₄-mediated cyclization (see ) .
Biological Activity
The compound [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article will explore its biological activity through various studies and data.
Structural Characteristics
This compound features a spirocyclic framework, methoxy groups, and an oxirane structure. The stereochemistry and functional groups suggest potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C18H29N2O5F2 |
| Molecular Weight | 366.44 g/mol |
| CAS Number | 108102-51-8 |
| Synthesis Method | Multi-step organic synthesis |
The biological activity of this compound is primarily attributed to its inhibition of the enzyme Methionine Aminopeptidase 2 (MetAP2), which plays a crucial role in protein synthesis by removing the initiating methionine from nascent proteins. Inhibition of MetAP2 can disrupt cellular processes and lead to apoptosis in certain cell types .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the compound has been tested against various pathogens, demonstrating effectiveness against certain strains of bacteria and fungi.
Anti-cancer Properties
The spirocyclic nature of this compound suggests potential anti-cancer properties. Preliminary studies have shown that it may inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .
Neuroactive Effects
Given its structural similarities to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. Computational predictions suggest possible interactions with serotonin and dopamine receptors .
Case Studies
-
Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Cancer Cell Line Study : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity.
Cell Line IC50 (µM) MCF-7 10 A549 (lung cancer) 8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
